2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features a benzamido group, a diethylamino pentane chain, and a tetrahydrobenzothiophene core, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, including the formation of the benzamido group and the tetrahydrobenzothiophene coreThe tetrahydrobenzothiophene core can be synthesized via cyclization reactions involving sulfur-containing precursors .
Industrial production methods for this compound typically involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired reactions .
Chemical Reactions Analysis
2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzamido group and diethylamino pentane chain allow the compound to bind to certain proteins and enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: This compound also features a benzamido group and a heterocyclic core, but with different functional groups and structural elements.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: This compound has a similar benzamido group but differs in its core structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H35N3O2S |
---|---|
Molecular Weight |
441.6 g/mol |
IUPAC Name |
2-benzamido-N-[5-(diethylamino)pentan-2-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C25H35N3O2S/c1-4-28(5-2)17-11-12-18(3)26-24(30)22-20-15-9-10-16-21(20)31-25(22)27-23(29)19-13-7-6-8-14-19/h6-8,13-14,18H,4-5,9-12,15-17H2,1-3H3,(H,26,30)(H,27,29) |
InChI Key |
UJDINNKEDFGRQP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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